2-(Thiazolidin-3-yl)nicotinaldehyde 2-(Thiazolidin-3-yl)nicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1779121-45-7
VCID: VC2711434
InChI: InChI=1S/C9H10N2OS/c12-6-8-2-1-3-10-9(8)11-4-5-13-7-11/h1-3,6H,4-5,7H2
SMILES: C1CSCN1C2=C(C=CC=N2)C=O
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

2-(Thiazolidin-3-yl)nicotinaldehyde

CAS No.: 1779121-45-7

Cat. No.: VC2711434

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiazolidin-3-yl)nicotinaldehyde - 1779121-45-7

Specification

CAS No. 1779121-45-7
Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name 2-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H10N2OS/c12-6-8-2-1-3-10-9(8)11-4-5-13-7-11/h1-3,6H,4-5,7H2
Standard InChI Key OGKGOEYYZYNWKK-UHFFFAOYSA-N
SMILES C1CSCN1C2=C(C=CC=N2)C=O
Canonical SMILES C1CSCN1C2=C(C=CC=N2)C=O

Introduction

Structure and Chemical Properties

2-(Thiazolidin-3-yl)nicotinaldehyde consists of a nicotinaldehyde core (3-pyridinecarboxaldehyde) with a thiazolidin-3-yl group attached at the 2-position of the pyridine ring. The thiazolidine ring is a five-membered heterocycle containing both nitrogen and sulfur atoms. This structural arrangement creates a molecule with multiple functionalities and potential interaction sites.

Nicotinaldehyde itself, also known as 3-pyridinecarboxaldehyde, is a clear yellow to light-colored compound with a formyl group at the 3rd position of the pyridine ring . The addition of the thiazolidin-3-yl substituent at position 2 of the pyridine ring significantly alters the electronic properties and reactivity of the molecule.

Table 1: Physical and Chemical Properties of 2-(Thiazolidin-3-yl)nicotinaldehyde

PropertyDescription
Molecular FormulaC9H10N2OS
Molecular Weight194.25 g/mol
AppearanceYellow to light-colored solid (predicted)
SolubilityLikely soluble in polar organic solvents such as methanol, ethanol, and DMSO
Melting PointEstimated 195-215°C (based on similar compounds)
StabilitySensitive to oxidation; store in cool, dry conditions protected from light
Functional GroupsAldehyde, heterocyclic nitrogen, thioether
Hydrogen Bond Acceptors3 (N, S, C=O)
Hydrogen Bond Donors0

Synthetic Approaches

Several synthetic routes can be proposed for 2-(Thiazolidin-3-yl)nicotinaldehyde based on established methods for similar compounds. The synthesis typically involves either direct coupling of the thiazolidine moiety with a suitable pyridine precursor or construction of the heterocyclic systems through multiple steps.

Condensation-Based Approach

The Knoevenagel condensation reaction between pyridine aldehydes and thiazolidine derivatives has been well-documented in the literature. This approach could be modified to synthesize 2-(Thiazolidin-3-yl)nicotinaldehyde or its precursors .

Synthetic MethodReaction ConditionsPredicted YieldAdvantagesLimitations
Direct N-alkylationK2CO3, acetonitrile, reflux, 24-29h60-80%Single-step process, readily available reagentsMay require protection/deprotection of aldehyde group
Vilsmeier-Haack formylationPOCl3/DMF, 0-70°C70-85%Regioselective introduction of aldehydeMultiple steps, careful control of conditions required
Knoevenagel condensation followed by reductionAcetic acid, sodium acetate, ethanol, reflux50-70%Well-established precedentMultiple steps, potential side reactions
One-pot multicomponent reactionSolvent-free conditions, 110-130°C55-75%Environmentally friendly, atom-economicMay require optimization for selectivity

Spectroscopic Characterization

The spectroscopic characterization of 2-(Thiazolidin-3-yl)nicotinaldehyde can be inferred from related compounds described in the literature. Key spectroscopic features would include characteristic patterns in NMR, IR, and mass spectrometry.

NMR Spectroscopy

The 1H NMR spectrum would likely show distinctive signals for the aldehyde proton at approximately δ 9.8-10.2 ppm. The protons of the thiazolidine ring typically appear in the range of δ 2.8-4.1 ppm, with the NCH2 protons generally more deshielded than the SCH2 protons due to the greater electronegativity of nitrogen compared to sulfur .

IR Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the aldehyde C=O stretching vibration at approximately 1680-1710 cm-1. Other significant bands would include C-N stretching (1200-1350 cm-1) and C-S stretching (600-700 cm-1) .

Table 3: Predicted Spectroscopic Data for 2-(Thiazolidin-3-yl)nicotinaldehyde

Spectroscopic MethodKey FeaturesPredicted Values
1H NMRAldehyde protonδ 9.8-10.2 ppm (s, 1H)
Pyridine protonsδ 7.3-8.8 ppm (m, 3H)
NCH2 thiazolidineδ 3.8-4.1 ppm (t, 2H)
SCH2 thiazolidineδ 3.0-3.3 ppm (t, 2H)
CH2 thiazolidineδ 2.8-3.0 ppm (quint, 2H)
13C NMRAldehyde carbonδ 190-195 ppm
Pyridine carbonsδ 120-160 ppm
Thiazolidine carbonsδ 25-55 ppm
IRC=O stretching1680-1710 cm-1
C=N stretching1580-1600 cm-1
C-N stretching1200-1350 cm-1
C-S stretching600-700 cm-1
Mass SpectrometryMolecular ion [M]+m/z 194
Common fragmentsm/z 166 [M-CO]+, m/z 87 [thiazolidine]+
Biological ActivityMechanism of ActionSupporting Evidence from Related Compounds
AntimicrobialInhibition of cell wall synthesis, interference with protein synthesisThiazolidine derivatives have shown activity against various bacterial strains
AntioxidantFree radical scavenging, metal chelationThiazolidine compounds with antioxidant properties have been reported in DPPH assays
AntidiabeticPotential PPARγ modulationThiazolidinediones are established antidiabetic agents
AnticancerMultiple mechanisms including enzyme inhibition, DNA intercalationN-substituted TZDs have shown antiproliferative activities
Enzyme InhibitionCompetitive or non-competitive inhibition of various enzymesThiazolidine derivatives have demonstrated inhibitory activity against multiple enzyme targets

Structure-Activity Relationships

The biological activity of 2-(Thiazolidin-3-yl)nicotinaldehyde would likely be influenced by several structural features. Understanding these structure-activity relationships (SARs) is crucial for the rational design of more potent and selective derivatives.

Role of the Thiazolidine Ring

The thiazolidine ring is a common structural motif in many bioactive compounds. The sulfur atom can participate in weak hydrogen bonding interactions and can also form disulfide bridges with biological targets. The nitrogen atom provides a site for hydrogen bond acceptance and can also participate in ionic interactions when protonated .

Influence of the Pyridine Ring

The pyridine nitrogen serves as a hydrogen bond acceptor and can interact with hydrogen bond donors in biological targets. The positioning of the aldehyde group at the 3-position of the pyridine ring creates a specific electronic distribution that could influence binding affinity and selectivity .

Role of the Aldehyde Group

The aldehyde functionality is highly reactive and can form covalent bonds with nucleophilic residues in biological targets, such as the amino groups of lysine residues. This could lead to irreversible inhibition of enzymes or other biological targets .

Analytical Methods for Detection and Quantification

Several analytical methods can be employed for the detection and quantification of 2-(Thiazolidin-3-yl)nicotinaldehyde in various matrices.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection would be suitable for the analysis of 2-(Thiazolidin-3-yl)nicotinaldehyde due to the presence of chromophores in the molecule. The pyridine ring and the aldehyde group would provide strong UV absorption that could be utilized for detection .

Spectroscopic Methods

UV-visible spectroscopy could be employed for the detection and quantification of 2-(Thiazolidin-3-yl)nicotinaldehyde in solution. The compound would likely exhibit characteristic absorption bands due to the π-π* transitions in the pyridine ring and the n-π* transitions in the aldehyde group .

Table 5: Analytical Methods for 2-(Thiazolidin-3-yl)nicotinaldehyde

Analytical MethodDetection Wavelength/ModeExpected SensitivitySample Preparation
HPLC-UV260-280 nm0.1-1 μg/mLSolvent extraction, filtration
HPLC-MSm/z 194 [M]+0.01-0.1 μg/mLSolvent extraction, filtration
UV-Visible Spectroscopy260-280 nm1-10 μg/mLDirect dissolution in suitable solvent
FT-IR1680-1710 cm-1 (C=O)1-5% w/wKBr pellet or ATR
NMR Spectroscopyδ 9.8-10.2 ppm (1H, aldehyde)0.1-1 mMDissolution in deuterated solvent

Structural Modifications and Derivative Development

The structure of 2-(Thiazolidin-3-yl)nicotinaldehyde offers several sites for modification to develop derivatives with potentially enhanced properties or biological activities.

Modifications of the Thiazolidine Ring

The thiazolidine ring could be modified through oxidation to give the corresponding thiazolidinone, which has been shown to possess enhanced biological activities in many cases . Substitution at the 2- or 5-positions of the thiazolidine ring could also modulate the biological activity and physicochemical properties of the resulting derivatives.

Modifications of the Aldehyde Group

The aldehyde group provides a versatile handle for further modifications. Reactions such as reductive amination, Wittig olefination, or aldol condensation could introduce diverse functionalities at this position, potentially leading to derivatives with improved biological profiles .

Modifications of the Pyridine Ring

Future Research Directions

Based on the structural features and potential applications of 2-(Thiazolidin-3-yl)nicotinaldehyde, several promising research directions can be identified.

Development of Optimized Synthetic Routes

The development of efficient and scalable synthetic routes for 2-(Thiazolidin-3-yl)nicotinaldehyde would facilitate further exploration of its properties and applications. One-pot multicomponent reactions under solvent-free conditions could provide environmentally friendly and atom-economic approaches to this compound .

Comprehensive Biological Evaluation

Systematic evaluation of the biological activities of 2-(Thiazolidin-3-yl)nicotinaldehyde, including antimicrobial, antioxidant, antidiabetic, and anticancer properties, would provide valuable insights into its potential therapeutic applications. Structure-activity relationship studies involving various derivatives could help identify the key structural features responsible for specific biological activities .

Exploration of Supramolecular Chemistry

The presence of multiple potential interaction sites in 2-(Thiazolidin-3-yl)nicotinaldehyde makes it an interesting candidate for supramolecular chemistry studies. Investigation of its crystal structure, hydrogen bonding patterns, and potential co-crystallization with other molecules could provide insights into its solid-state behavior and potential applications in crystal engineering .

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